Cas no 1336673-55-2 ((2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine)

(2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine
- 1336673-55-2
- EN300-1787679
-
- インチ: 1S/C14H17NO/c1-10(15)9-11-7-8-14(16-2)13-6-4-3-5-12(11)13/h3-8,10H,9,15H2,1-2H3/t10-/m0/s1
- InChIKey: DSPAKWFFMQMTGE-JTQLQIEISA-N
- ほほえんだ: O(C)C1C=CC(=C2C=CC=CC2=1)C[C@H](C)N
計算された属性
- せいみつぶんしりょう: 215.131014166g/mol
- どういたいしつりょう: 215.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 35.2Ų
(2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787679-10g |
(2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine |
1336673-55-2 | 10g |
$7866.0 | 2023-09-19 | ||
Enamine | EN300-1787679-0.25g |
(2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine |
1336673-55-2 | 0.25g |
$1683.0 | 2023-09-19 | ||
Enamine | EN300-1787679-0.1g |
(2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine |
1336673-55-2 | 0.1g |
$1610.0 | 2023-09-19 | ||
Enamine | EN300-1787679-2.5g |
(2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine |
1336673-55-2 | 2.5g |
$3585.0 | 2023-09-19 | ||
Enamine | EN300-1787679-0.05g |
(2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine |
1336673-55-2 | 0.05g |
$1537.0 | 2023-09-19 | ||
Enamine | EN300-1787679-5g |
(2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine |
1336673-55-2 | 5g |
$5304.0 | 2023-09-19 | ||
Enamine | EN300-1787679-10.0g |
(2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine |
1336673-55-2 | 10g |
$7866.0 | 2023-06-02 | ||
Enamine | EN300-1787679-0.5g |
(2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine |
1336673-55-2 | 0.5g |
$1757.0 | 2023-09-19 | ||
Enamine | EN300-1787679-1.0g |
(2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine |
1336673-55-2 | 1g |
$1829.0 | 2023-06-02 | ||
Enamine | EN300-1787679-5.0g |
(2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine |
1336673-55-2 | 5g |
$5304.0 | 2023-06-02 |
(2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
(2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amineに関する追加情報
Introduction to (2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine (CAS No. 1336673-55-2)
(2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine, with the CAS number 1336673-55-2, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a naphthalene ring substituted with a methoxy group and an amino-functionalized propyl side chain. The chiral center at the C2 position of the propyl group imparts enantiomeric specificity, making it a valuable candidate for various biological and therapeutic applications.
The molecular formula of (2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine is C14H17NO, and its molecular weight is approximately 219.3 g/mol. The compound's structural complexity and chiral nature have led to extensive studies on its synthesis, properties, and potential biological activities. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, facilitating its evaluation in various preclinical and clinical settings.
In the realm of medicinal chemistry, (2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine has been investigated for its potential as a lead compound in the development of novel therapeutics. One of the key areas of interest is its interaction with specific receptors and enzymes involved in neurological disorders. Studies have shown that this compound exhibits selective binding to certain serotonin receptors, which are implicated in conditions such as depression, anxiety, and sleep disorders. This binding affinity suggests that (2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine could serve as a valuable tool for understanding the pharmacology of these receptors and for developing more effective treatments.
Beyond its potential as a therapeutic agent, (2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine has also been explored for its utility as a research tool. Its ability to modulate specific biological pathways makes it an attractive candidate for use in cell-based assays and animal models. For instance, researchers have utilized this compound to study the mechanisms underlying neuroplasticity and neurodegeneration, providing insights into the complex interplay between neurotransmitters and cellular signaling pathways.
The synthesis of (2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine typically involves multi-step processes that ensure high enantiomeric purity. One common approach involves the asymmetric reduction of a prochiral ketone intermediate followed by subsequent functional group manipulations to achieve the desired structure. Recent developments in catalytic asymmetric synthesis have further optimized these processes, reducing both cost and environmental impact while maintaining high yields and enantiomeric excess.
In addition to its chemical synthesis, the physicochemical properties of (2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine have been extensively characterized. These properties include solubility, stability, and partition coefficients, which are crucial for understanding its behavior in biological systems. For example, its logP value (a measure of lipophilicity) has been determined to be around 3.0, indicating that it can readily cross cell membranes but is not overly lipophilic, which is beneficial for maintaining drug-like properties.
The safety profile of (2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine has also been evaluated through various toxicological studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, ongoing research continues to explore potential long-term effects and interactions with other drugs or biological systems.
In conclusion, (2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine (CAS No. 1336673-55-2) represents a promising compound with a wide range of potential applications in both research and therapeutic settings. Its unique structural features, coupled with its selective biological activities, make it an important molecule for further investigation and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the field of medicinal chemistry.
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